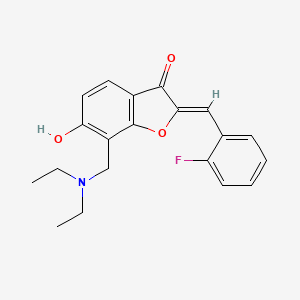

![molecular formula C42H68O13 B2358956 2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 99365-19-2](/img/structure/B2358956.png)

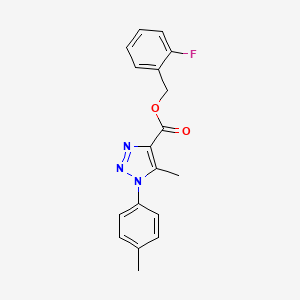

2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Saikosaponin G ist eine Triterpensaponin-Verbindung, die hauptsächlich in den Wurzeln von Bupleurum-Arten wie Bupleurum falcatum vorkommt. Es ist bekannt für seine vielfältigen pharmakologischen Aktivitäten, darunter entzündungshemmende, antitumorale und immunmodulatorische Wirkungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Saikosaponin G kann durch die enzymatische Hydrolyse von Saikosaponin A und Saikosaponin D synthetisiert werden. Dieser Prozess beinhaltet die Verwendung rekombinanter Glykosidhydrolasen wie BglPm und BglLk, die eine Glykosidspaltungsaktivität aufweisen. Die Enzyme werden aus Paenibacillus mucilaginosus und Lactobacillus koreensis geklont und zeigen eine gute Aktivität zwischen 30–37 °C und pH 6,5–7,0 .

Industrielle Produktionsmethoden

Die industrielle Produktion von Saikosaponin G beinhaltet die Extraktion und Reinigung von Saikosaponinen aus dem Rohextrakt von Bupleurum falcatum unter Verwendung präparativer Hochleistungsflüssigchromatographie. Die Saikosaponinen werden dann durch enzymatische Umwandlung mit hoher β-Glykosidaseaktivität in Saikogenin F und Saikogenin G umgewandelt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Saikosaponin G can be synthesized through the enzymatic hydrolysis of saikosaponin A and saikosaponin D. This process involves the use of recombinant glycoside hydrolases, such as BglPm and BglLk, which exhibit glycoside cleavage activity. The enzymes are cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis and show good activity between 30–37°C and pH 6.5–7.0 .

Industrial Production Methods

Industrial production of saikosaponin G involves the extraction and purification of saikosaponins from the crude extract of Bupleurum falcatum using preparative high-performance liquid chromatography. The saikosaponins are then converted into saikogenin F and saikogenin G via enzymatic transformation with high β-glycosidase activity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Saikosaponin G unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Glykosylierung.

Häufige Reagenzien und Bedingungen

Oxidation: Dess-Martin-Periodinan wird für die Oxidation von Hydroxylgruppen zu Ketonen verwendet.

Reduktion: Natriumborhydrid wird häufig für die Reduktion von Ketonen zu Alkoholen verwendet.

Glykosylierung: Gold(I)-katalysierte Glykosylierung wird verwendet, um Glykanketten an die Aglykone zu installieren.

Hauptsächlich gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene Saikosaponinderivate wie Saikosaponin A, Saikosaponin D und deren Aglykone, Saikogenin F und Saikogenin G .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer Saikosaponinderivate verwendet.

Medizin: Zeigt Antikrebs-Eigenschaften, insbesondere bei der Hemmung des Wachstums menschlicher Kolonkrebszelllinien.

Wirkmechanismus

Saikosaponin G übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es wurde gezeigt, dass es den p-STAT3/C/EBPβ-Signalweg hemmt, was zur Unterdrückung der Cyclooxygenase-2 (COX-2)-Expression führt. Dieser Mechanismus ist besonders relevant für seine Antikrebsaktivität, bei der es die Zellproliferation hemmt und die Apoptose in Krebszellen induziert .

Wirkmechanismus

Saikosaponin G exerts its effects through various molecular targets and pathways. It has been shown to inhibit the p-STAT3/C/EBPβ signaling pathway, leading to the suppression of cyclooxygenase-2 (COX-2) expression. This mechanism is particularly relevant in its anti-cancer activity, where it inhibits cell proliferation and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Saikosaponin G ähnelt strukturell anderen Saikosaponinen wie Saikosaponin A, Saikosaponin D und Saikosaponin Y. Es ist einzigartig in seinem spezifischen Glykosylierungsmuster und seinen starken Antikrebs- und Entzündungshemmungsaktivitäten .

Liste ähnlicher Verbindungen

- Saikosaponin A

- Saikosaponin D

- Saikosaponin Y

- Prosaikogenin F

- Prosaikogenin G

- Clinoposaponin I

Eigenschaften

IUPAC Name |

2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,23-25,27-36,43-51H,10-20H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEGAVYKHITZAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/new.no-structure.jpg)

![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2358884.png)

![N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2358888.png)

![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2358895.png)